molecular formula C15H21NO3 B14940767 (2,6-Dimethoxyphenyl)(3-methylpiperidin-1-yl)methanone

(2,6-Dimethoxyphenyl)(3-methylpiperidin-1-yl)methanone

Cat. No.: B14940767
M. Wt: 263.33 g/mol
InChI Key: OQBJNGKJTXQPJQ-UHFFFAOYSA-N
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Description

(2,6-Dimethoxyphenyl)(3-methylpiperidino)methanone is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a methanone group and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethoxyphenyl)(3-methylpiperidino)methanone typically involves the reaction of 2,6-dimethoxybenzoyl chloride with 3-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethoxyphenyl)(3-methylpiperidino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,6-Dimethoxyphenyl)(3-methylpiperidino)methanone is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activity.

Biology

In biological research, this compound may be used to study the interactions of piperidine derivatives with biological targets. It can serve as a model compound for understanding the structure-activity relationships of similar molecules.

Medicine

In medicinal chemistry, (2,6-Dimethoxyphenyl)(3-methylpiperidino)methanone is investigated for its potential pharmacological properties. It may be explored as a lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2,6-Dimethoxyphenyl)(3-methylpiperidino)methanone involves its interaction with specific molecular targets. The piperidine ring and methanone group play crucial roles in binding to these targets, potentially affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone
  • (4-Methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone
  • (2,6-Dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone

Uniqueness

(2,6-Dimethoxyphenyl)(3-methylpiperidino)methanone is unique due to its specific substitution pattern on the phenyl ring and the presence of a 3-methylpiperidine moiety. This unique structure may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

(2,6-dimethoxyphenyl)-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C15H21NO3/c1-11-6-5-9-16(10-11)15(17)14-12(18-2)7-4-8-13(14)19-3/h4,7-8,11H,5-6,9-10H2,1-3H3

InChI Key

OQBJNGKJTXQPJQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

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